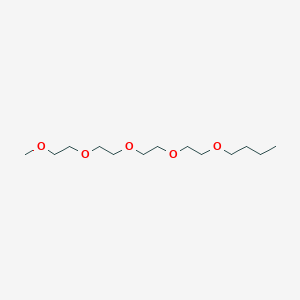

2,5,8,11,14-Pentaoxaoctadecane

Descripción general

Descripción

2,5,8,11,14-Pentaoxaoctadecane, also known as tetraethylene glycol butyl methyl ether, is a chemical compound with the molecular formula C13H28O5. It is a significant chemical intermediate widely used in the synthesis of polymers, lubricants, and surfactants. This compound is known for its solubility in organic solvents such as alcohols and ethers .

Métodos De Preparación

The preparation of 2,5,8,11,14-Pentaoxaoctadecane involves complex synthetic routes that require advanced chemical synthesis techniques. One common method is through the epoxidation of carbonyl compounds. This process involves multiple steps of chemical reactions and precise control conditions . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

2,5,8,11,14-Pentaoxaoctadecane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

2,5,8,11,14-Pentaoxaoctadecane has a wide range of scientific research applications:

Chemistry: It is used as a chemical intermediate in the synthesis of various polymers and surfactants.

Biology: It is utilized in the preparation of biological buffers and reagents.

Medicine: It finds applications in the formulation of pharmaceutical products.

Industry: It is used in the production of lubricants, emulsifiers, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2,5,8,11,14-Pentaoxaoctadecane involves its interaction with molecular targets and pathways. As a surfactant, it reduces surface tension, allowing for the formation of emulsions and colloids. In biological systems, it can interact with cell membranes and proteins, affecting their function and stability .

Comparación Con Compuestos Similares

2,5,8,11,14-Pentaoxaoctadecane can be compared with other similar compounds such as:

Polyethylene glycol: Similar in structure but with different chain lengths and properties.

Polypropylene glycol: Another polymer with different chemical properties and applications.

Actividad Biológica

2,5,8,11,14-Pentaoxaoctadecane, also known as tetraethylene glycol pentadecyl ether, is a polyether compound with a unique structure that imparts various biological activities. This article explores its biological activity, mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula: C13H28O5

- Molecular Weight: 256.36 g/mol

- CAS Number: 76058-48-5

The compound consists of a long hydrophobic hydrocarbon chain with multiple ether linkages, which influences its solubility and interaction with biological systems.

Biological Activity Overview

This compound exhibits several biological activities:

- Antimicrobial Properties: Research indicates that this compound has significant antimicrobial effects against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting growth.

- Antiviral Activity: Preliminary studies suggest potential antiviral properties against certain viruses, possibly through interference with viral replication mechanisms.

- Cytotoxic Effects: Some studies have reported cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. The compound appears to induce apoptosis in specific cancer cells through mitochondrial pathways .

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins:

- Membrane Disruption: The hydrophobic nature of the compound allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis in microbial cells.

- Inhibition of Protein Function: The compound may bind to specific proteins involved in cellular signaling pathways or replication processes, thereby inhibiting their function.

- Induction of Apoptosis: In cancer cells, it may trigger apoptotic pathways by activating caspases and releasing cytochrome c from mitochondria .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antiviral | Potential inhibition of viral replication | |

| Cytotoxic | Induction of apoptosis in cancer cells |

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics used as controls. This suggests that the compound could serve as a lead for developing new antimicrobial agents .

Case Study: Anticancer Potential

In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis through the intrinsic pathway. Additionally, Western blot analysis showed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Future Directions and Applications

Given its diverse biological activities, this compound holds promise for various applications:

- Pharmaceutical Development: Further exploration into its mechanisms could lead to the development of novel antimicrobial and anticancer therapies.

- Nanotechnology: Its properties may be harnessed in drug delivery systems where controlled release is desired.

- Biotechnology: Potential applications in biotechnology for creating biosensors or bioremediation agents due to its membrane-disrupting capabilities.

Propiedades

IUPAC Name |

1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]butane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O5/c1-3-4-5-15-8-9-17-12-13-18-11-10-16-7-6-14-2/h3-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEQLIIVVZJHCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOCCOCCOCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.